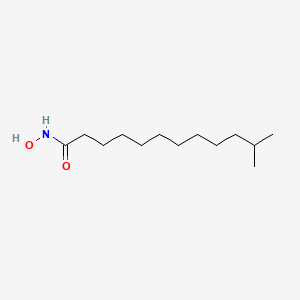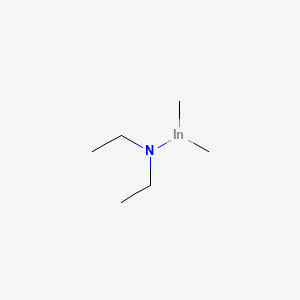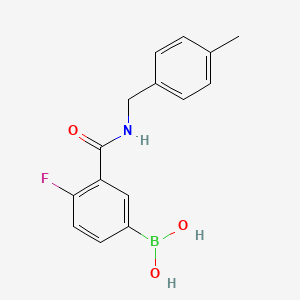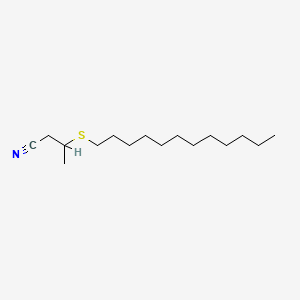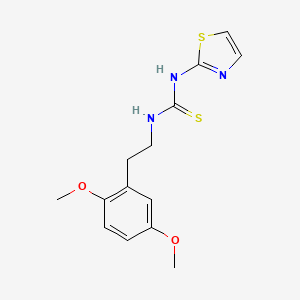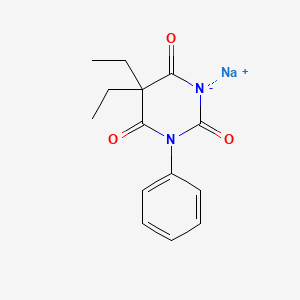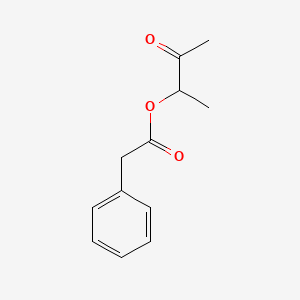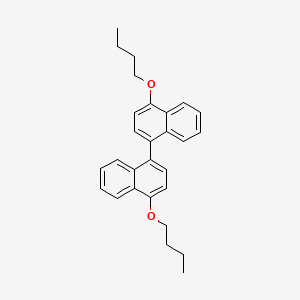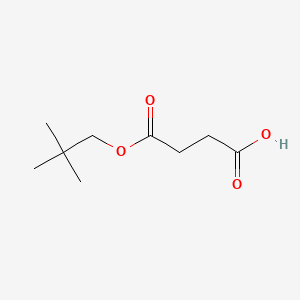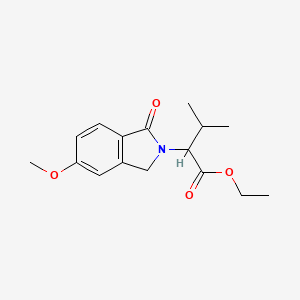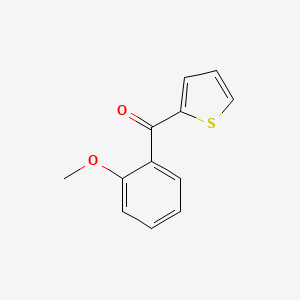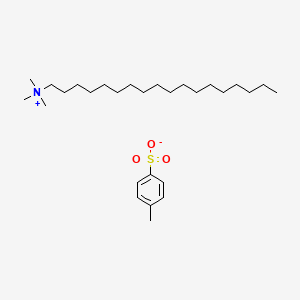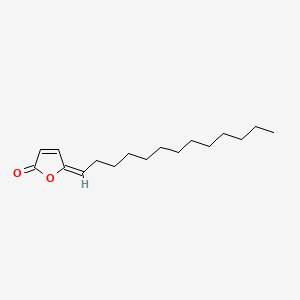
(E)-5-Tridecylidenefuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-Tridecylidenefuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a tridecylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Tridecylidenefuran-2(5H)-one typically involves the condensation of furan-2(5H)-one with tridecylidene. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-5-Tridecylidenefuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The tridecylidene group can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tridecylfuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Applications De Recherche Scientifique
(E)-5-Tridecylidenefuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-5-Tridecylidenefuran-2(5H)-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tridecylidene group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (E)-5-Decylidenefuran-2(5H)-one
- (E)-5-Dodecylidenefuran-2(5H)-one
- (E)-5-Tetradecylidenefuran-2(5H)-one
Comparison: (E)-5-Tridecylidenefuran-2(5H)-one is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, melting points, and reactivity, making it suitable for specific applications.
Propriétés
Numéro CAS |
77085-61-1 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(5E)-5-tridecylidenefuran-2-one |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h13-15H,2-12H2,1H3/b16-13+ |
Clé InChI |
UQSPNCHPSSEQIM-DTQAZKPQSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/1\C=CC(=O)O1 |
SMILES canonique |
CCCCCCCCCCCCC=C1C=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


